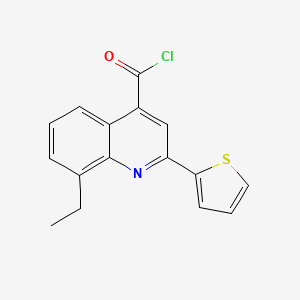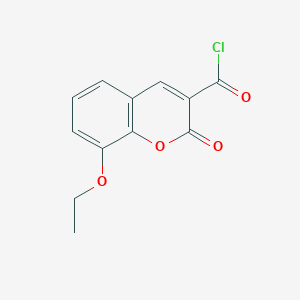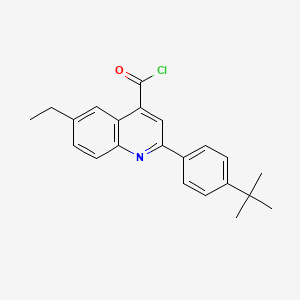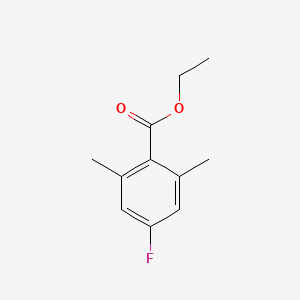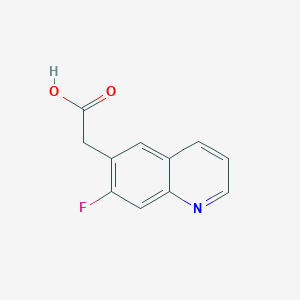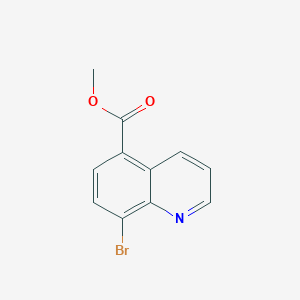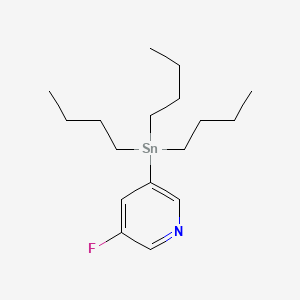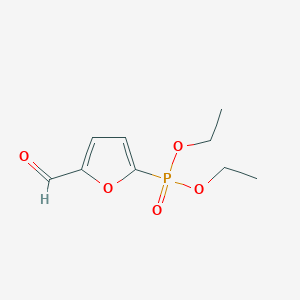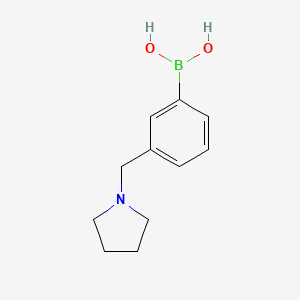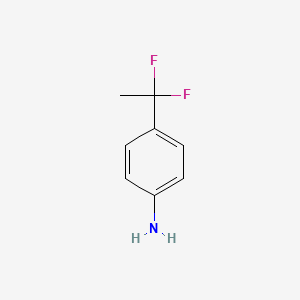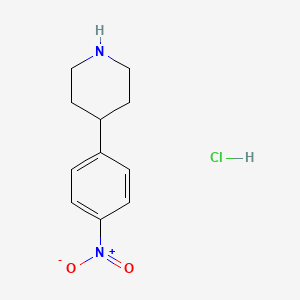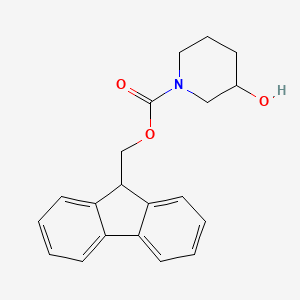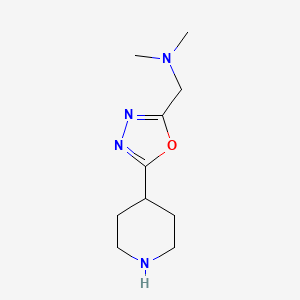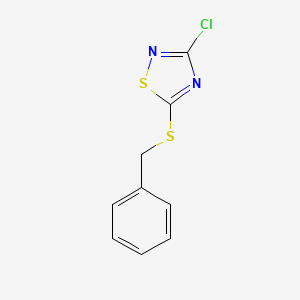![molecular formula C12H18N2O3 B1394034 2-[4-(Dimethylamino)butoxy]isonicotinic acid CAS No. 1287218-67-0](/img/structure/B1394034.png)
2-[4-(Dimethylamino)butoxy]isonicotinic acid
Descripción general
Descripción
“2-[4-(Dimethylamino)butoxy]isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of isonicotinic acid, the parent compound of “2-[4-(Dimethylamino)butoxy]isonicotinic acid”, has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The dipole moment, polarizability, and first static hyperpolarizability of the four stable conformers have been calculated .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Synthesis
- Application : The compound is used in the synthesis of tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
- Method : A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used with commonly used coupling reagents in dipeptide synthesis .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
-
Scientific Field: Catalysis
- Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters .
- Method : Protodeboronation of 1°, 2° and 3° alkyl boronic esters is carried out using a radical approach .
- Results : Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
-
Scientific Field: Alkaloid Total Synthesis
- Application : The compound could potentially be used in the total synthesis of alkaloids .
- Method : The compound could be used in the preparation of open-chain products like aldehydes, ketones, enones, enol ethers, methyl groups, and most importantly, the annulation of heterocyclic rings like pyridines, pyridine-N-oxides, bromopyridines, aminopyridines, aminopyrimidines, pyrroles and chromenones .
- Results : The results would depend on the specific synthesis procedure and the target alkaloid .
-
Scientific Field: Dye Synthesis
- Application : The compound could potentially be used in the synthesis of triarylmethane dyes such as malachite green and crystal violet .
- Method : The compound could serve as a promoter in the curing of polyester and vinyl ester resins .
- Results : The results would depend on the specific synthesis procedure and the target dye .
-
Scientific Field: Suzuki–Miyaura Coupling
- Application : The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The compound could be used in the protodeboronation of boronic esters, which is a key step in Suzuki–Miyaura coupling .
- Results : The results would depend on the specific coupling procedure and the target compound .
-
Scientific Field: Amino Acid Ionic Liquids
- Application : The compound could potentially be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Method : These protected AAILs could be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Propiedades
IUPAC Name |
2-[4-(dimethylamino)butoxy]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOIRAODMTBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)butoxy]isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



